![molecular formula C30H40N2O B14289691 1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 119894-97-2](/img/structure/B14289691.png)
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one is a hydrazone derivative, which is a class of organic compounds characterized by the presence of a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 4-tetradecylphenylhydrazine with naphthalen-2-one under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-one oxides, while reduction can produce naphthalen-2-amine derivatives.
Scientific Research Applications
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s hydrophobic tetradecylphenyl group allows it to interact with lipid membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one
- 1-[2-(4-Methylphenyl)hydrazinylidene]naphthalen-2(1H)-one
- 1-[2-(4-Chlorophenyl)hydrazinylidene]naphthalen-2(1H)-one
Uniqueness
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to its long hydrophobic tetradecyl chain, which imparts distinct physicochemical properties compared to other hydrazone derivatives. This structural feature enhances its ability to interact with lipid membranes and hydrophobic environments, making it particularly useful in biological and medicinal applications.
Properties
CAS No. |
119894-97-2 |
|---|---|
Molecular Formula |
C30H40N2O |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
1-[(4-tetradecylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C30H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-19-22-27(23-20-25)31-32-30-28-18-15-14-17-26(28)21-24-29(30)33/h14-15,17-24,33H,2-13,16H2,1H3 |
InChI Key |
PUHDNGMPKCXNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
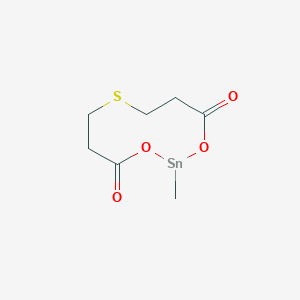
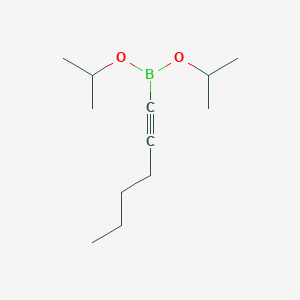
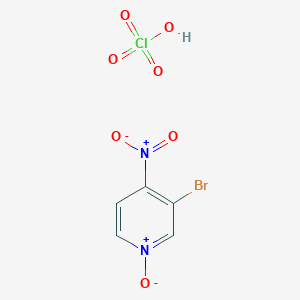
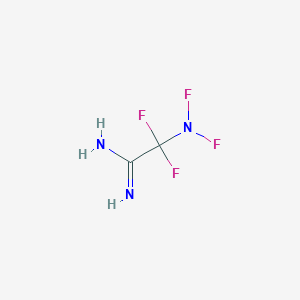
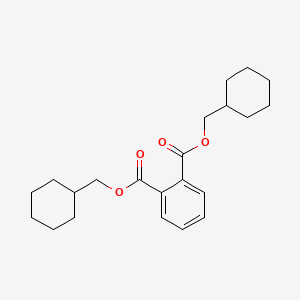
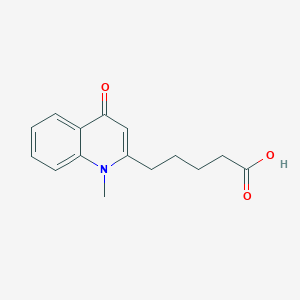
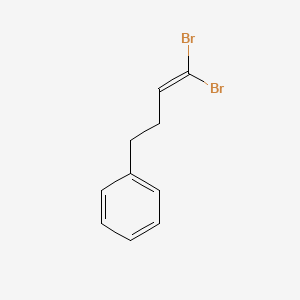
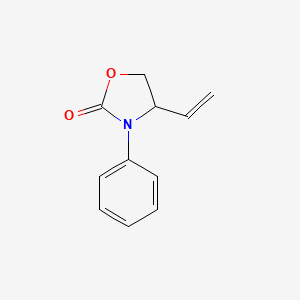
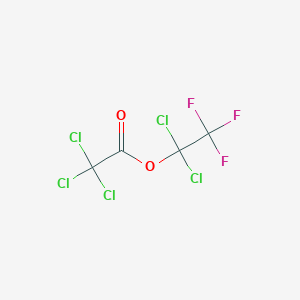
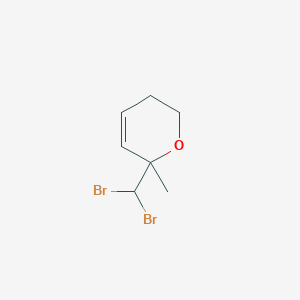
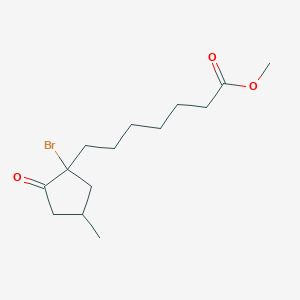
![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
